molecular formula C20H31NO3 B12712716 9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- CAS No. 95548-16-6

9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-

Cat. No.: B12712716
CAS No.: 95548-16-6
M. Wt: 333.5 g/mol
InChI Key: AWAHVRWEZOHAQI-PLNGDYQASA-N
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Description

9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- is an organic compound with the molecular formula C20H31NO3 It is characterized by the presence of a dodecenamide backbone with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- typically involves the reaction of dodecenamide with a substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The double bond in the dodecenamide chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Boron tribromide, sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Saturated amides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dodecanoic acid, 2,2-dimethylpropyl ester
  • Dodecanoic acid, 1-methylpropyl ester

Uniqueness

9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- is unique due to its specific substitution pattern on the phenyl ring and the presence of a dodecenamide backbone. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

95548-16-6

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]dodec-9-enamide

InChI

InChI=1S/C20H31NO3/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-16-17-13-14-18(22)19(15-17)24-2/h4-5,13-15,22H,3,6-12,16H2,1-2H3,(H,21,23)/b5-4-

InChI Key

AWAHVRWEZOHAQI-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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